molecular formula C16H12FNS B12265597 8-[(4-Fluorobenzyl)sulfanyl]quinoline

8-[(4-Fluorobenzyl)sulfanyl]quinoline

Cat. No.: B12265597
M. Wt: 269.3 g/mol
InChI Key: RYSIQBWPVYGEGX-UHFFFAOYSA-N
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Description

8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 4-fluorobenzyl chloride.

    Reaction: The quinoline is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the quinoline ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated quinoline derivatives.

    Substitution: Quinoline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Fluorophenyl)methyl]sulfanyl}aniline
  • 4-Fluorophenyl methyl sulfone
  • 8-{[(4-Fluorobenzyl)sulfanyl]methyl}quinoline

Uniqueness

8-{[(4-Fluorophenyl)methyl]sulfanyl}quinoline is unique due to its specific combination of the quinoline ring, fluorophenyl group, and sulfanyl linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12FNS

Molecular Weight

269.3 g/mol

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]quinoline

InChI

InChI=1S/C16H12FNS/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2

InChI Key

RYSIQBWPVYGEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

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